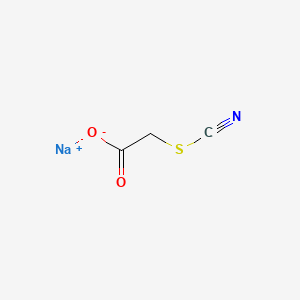![molecular formula C28H24N2O2 B14509060 3-Methylbutyl 3-(quinolin-2-YL)benzo[F]quinoline-1-carboxylate CAS No. 62707-32-8](/img/structure/B14509060.png)
3-Methylbutyl 3-(quinolin-2-YL)benzo[F]quinoline-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylbutyl 3-(quinolin-2-YL)benzo[F]quinoline-1-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry . This compound features a quinoline moiety fused with a benzoquinoline structure, making it a unique and interesting subject for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 3-Methylbutyl 3-(quinolin-2-YL)benzo[F]quinoline-1-carboxylate, often involves multi-step reactions. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds . Another approach is the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as starting materials . These reactions typically require specific catalysts and controlled conditions to achieve high yields and purity.
Industrial Production Methods
Industrial production of quinoline derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are becoming increasingly popular . These methods not only improve efficiency but also reduce the generation of hazardous waste.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methylbutyl 3-(quinolin-2-YL)benzo[F]quinoline-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding quinoline N-oxide derivative.
Reduction: Reduction reactions can be used to modify the quinoline ring, often using reagents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline structure.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, copper catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .
Wissenschaftliche Forschungsanwendungen
3-Methylbutyl 3-(quinolin-2-YL)benzo[F]quinoline-1-carboxylate has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 3-Methylbutyl 3-(quinolin-2-YL)benzo[F]quinoline-1-carboxylate involves its interaction with various molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death . Additionally, the compound can inhibit specific enzymes involved in cellular processes, making it a potential therapeutic agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenylquinoline: Known for its anticancer properties.
3-Benzoylquinoline: Used in the synthesis of complex organic molecules.
4-Quinolinecarboxylate: Exhibits antimicrobial activity.
Uniqueness
3-Methylbutyl 3-(quinolin-2-YL)benzo[F]quinoline-1-carboxylate stands out due to its unique fusion of quinoline and benzoquinoline structures. This fusion enhances its chemical stability and broadens its range of applications in various fields .
Eigenschaften
CAS-Nummer |
62707-32-8 |
|---|---|
Molekularformel |
C28H24N2O2 |
Molekulargewicht |
420.5 g/mol |
IUPAC-Name |
3-methylbutyl 3-quinolin-2-ylbenzo[f]quinoline-1-carboxylate |
InChI |
InChI=1S/C28H24N2O2/c1-18(2)15-16-32-28(31)22-17-26(24-13-12-20-8-4-6-10-23(20)29-24)30-25-14-11-19-7-3-5-9-21(19)27(22)25/h3-14,17-18H,15-16H2,1-2H3 |
InChI-Schlüssel |
AUDMRICZYLEONM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCOC(=O)C1=CC(=NC2=C1C3=CC=CC=C3C=C2)C4=NC5=CC=CC=C5C=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


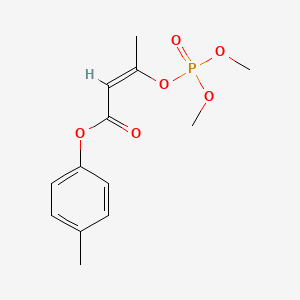
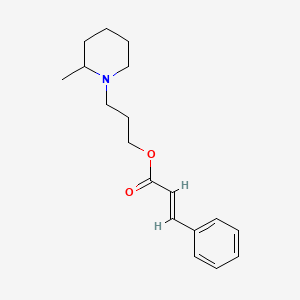

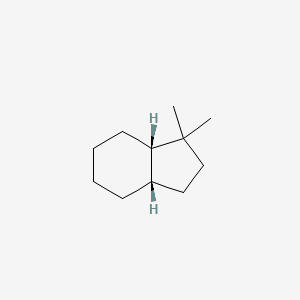

![N-(1-Chloro-3,3-dimethylbicyclo[2.2.1]heptan-2-ylidene)hydroxylamine](/img/structure/B14508994.png)


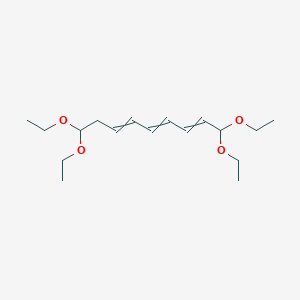
![(2E)-N-Cyclohexyl-7-oxabicyclo[4.1.0]heptan-2-imine](/img/structure/B14509027.png)
